molecular formula C19H22N2S B12224203 2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)- CAS No. 937619-21-1

2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)-

Cat. No.: B12224203
CAS No.: 937619-21-1
M. Wt: 310.5 g/mol
InChI Key: YATFCTKXQBUNBE-UHFFFAOYSA-N
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Description

2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)- is a complex organic compound with the molecular formula C19H22N2S and a molecular weight of 310.4564 . This compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The presence of the tricyclo[3.3.1.13,7]dec-1-yl group adds to its structural complexity and potential for diverse chemical reactivity.

Preparation Methods

The synthesis of 2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)- can be achieved through various synthetic routes. One common method involves the reaction of a thiazole derivative with a tricyclo[3.3.1.13,7]dec-1-yl precursor under specific conditions. The reaction typically requires a catalyst and may involve multiple steps to ensure the correct formation of the desired product. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and advanced purification techniques .

Chemical Reactions Analysis

2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)- can be compared with other similar compounds, such as:

The uniqueness of 2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)- lies in its combination of the thiazole ring and the tricyclo[3.3.1.13,7]dec-1-yl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

937619-21-1

Molecular Formula

C19H22N2S

Molecular Weight

310.5 g/mol

IUPAC Name

4-(3-phenyl-1-adamantyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C19H22N2S/c20-17-21-16(11-22-17)19-9-13-6-14(10-19)8-18(7-13,12-19)15-4-2-1-3-5-15/h1-5,11,13-14H,6-10,12H2,(H2,20,21)

InChI Key

YATFCTKXQBUNBE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CSC(=N4)N)C5=CC=CC=C5

Origin of Product

United States

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